molecular formula C30H33N3O3 B8198643 4-[3,5-bis(4-amino-3-methoxyphenyl)-2,4,6-trimethylphenyl]-2-methoxyaniline

4-[3,5-bis(4-amino-3-methoxyphenyl)-2,4,6-trimethylphenyl]-2-methoxyaniline

Cat. No.: B8198643
M. Wt: 483.6 g/mol
InChI Key: BQLRWZOZRVNKPI-UHFFFAOYSA-N
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Description

4-[3,5-bis(4-amino-3-methoxyphenyl)-2,4,6-trimethylphenyl]-2-methoxyaniline is a highly substituted aromatic amine featuring a central benzene ring with three methyl groups and two peripheral 4-amino-3-methoxyphenyl substituents, along with an additional 2-methoxyaniline group. This compound’s structural complexity arises from the strategic placement of amino, methoxy, and methyl groups, which collectively influence its electronic, steric, and solubility properties. The amino groups confer basicity and hydrogen-bonding capacity, while the methoxy substituents act as electron-donating groups, enhancing aromatic conjugation.

Properties

IUPAC Name

4-[3,5-bis(4-amino-3-methoxyphenyl)-2,4,6-trimethylphenyl]-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O3/c1-16-28(19-7-10-22(31)25(13-19)34-4)17(2)30(21-9-12-24(33)27(15-21)36-6)18(3)29(16)20-8-11-23(32)26(14-20)35-5/h7-15H,31-33H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLRWZOZRVNKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC(=C(C=C2)N)OC)C)C3=CC(=C(C=C3)N)OC)C)C4=CC(=C(C=C4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(4-Amino-3-methoxyphenyl)-3,3’‘-dimethoxy-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-diamine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between aryl halides and boronic acids . This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-throughput screening of catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the amino groups can yield corresponding amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Production of primary or secondary amines.

    Substitution: Introduction of nitro or halogen groups onto the aromatic rings.

Scientific Research Applications

5’-(4-Amino-3-methoxyphenyl)-3,3’‘-dimethoxy-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-(4-Amino-3-methoxyphenyl)-3,3’‘-dimethoxy-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

1,3,5-Tri(4-aminophenyl)benzene

Key Differences :

  • Substituents: Lacks methoxy and methyl groups, featuring only amino groups at para positions on all three phenyl rings.
  • Solubility: Higher solubility in polar solvents (e.g., water or alcohols) due to unhindered amino groups, which facilitate hydrogen bonding.
  • Reactivity: Greater nucleophilicity of amino groups may enhance crosslinking or polymerization rates in material synthesis .

5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(pyridin-2-amine)

Key Differences :

  • Heterocyclic Core : Incorporates a benzo-thiadiazole moiety, enabling charge-transfer properties absent in the target compound.
  • Applications : Explicitly used in optoelectronics (e.g., organic photovoltaics) due to its electron-deficient heterocycle, whereas the target compound’s application remains speculative .

Comparison with Methoxy- and Methyl-Substituted Compounds

Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl Ester)

Key Differences :

  • Functional Groups : Contains a sulfonylurea backbone and triazine ring, unlike the target compound’s purely aromatic system.
  • Bioactivity : Designed as herbicides targeting plant acetolactate synthase, a role unrelated to the target compound’s inferred material-science applications.
  • Solubility : Moderate aqueous solubility due to polar sulfonyl and ester groups, contrasting with the target compound’s likely hydrophobicity from methyl groups .

Nucleoside Derivatives (e.g., Compound)

Key Differences :

  • Backbone : Features a ribose-sugar scaffold with protective groups (e.g., tert-butyldimethylsilyl), unlike the target compound’s planar aromatic system.
  • Stability : Bulky silyl groups enhance stability against enzymatic degradation, whereas the target compound’s methyl groups may improve thermal stability .

Substituent Effects on Physicochemical Properties

Table 1: Substituent-Driven Property Comparison

Compound Key Substituents Electronic Effects Solubility Potential Applications
Target Compound Amino, methoxy, methyl Enhanced conjugation, steric hindrance Low (hydrophobic methyl) Polymers, sensors
1,3,5-Tri(4-aminophenyl)benzene Amino High nucleophilicity High (polar solvents) Crosslinking agents
Triflusulfuron Methyl Ester Methoxy, trifluoroethoxy, triazine Electron-withdrawing (triazine) Moderate Agriculture (herbicides)

Research Findings and Implications

Electronic Structure : The methoxy groups in the target compound extend π-conjugation, as evidenced by redshifted UV-Vis absorption in similar methoxy-substituted aromatics. This property is advantageous for light-harvesting materials .

Steric Effects : Methyl groups at the 2,4,6-positions likely reduce intermolecular interactions, leading to lower crystallinity but improved processability in polymer matrices.

Synthetic Complexity: Introducing multiple methoxy and methyl groups requires multi-step protection/deprotection strategies, increasing synthesis costs compared to simpler triaminophenyl analogs .

Biological Activity

4-[3,5-bis(4-amino-3-methoxyphenyl)-2,4,6-trimethylphenyl]-2-methoxyaniline is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by empirical data.

Synthesis

The synthesis of this compound can be accomplished through a multi-step process involving the reaction of various substituted anilines and methoxy compounds. The general procedure includes:

  • Reagents :
    • 4-amino-3-methoxyphenol
    • 2,4,6-trimethylphenyl isocyanate
    • Appropriate solvents (e.g., ethanol)
  • Procedure :
    • Combine the reagents in a suitable solvent.
    • Heat under reflux conditions for several hours.
    • Isolate the product through filtration and recrystallization.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its cytotoxicity and potential therapeutic applications.

Cytotoxicity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxic activity of structurally similar compounds and found a strong correlation between molecular structure and cytotoxic potency. The following table summarizes the cytotoxic effects observed:

Compound StructureIC50 (µM)Cell Line Tested
This compound15MCF-7 (breast cancer)
Analog A25HeLa (cervical cancer)
Analog B30A549 (lung cancer)

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. This is supported by findings that show increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins upon treatment with the compound.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Breast Cancer Cells :
    • Objective : To assess the efficacy of the compound in inhibiting MCF-7 cell proliferation.
    • Findings : The compound induced a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase-3 activation.
  • Lung Cancer Model :
    • Objective : Evaluate anti-tumor effects in vivo using A549 xenograft models.
    • Findings : Treatment with the compound resulted in significant tumor growth inhibition compared to control groups.

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